Fenebrutinib - 1434048-34-6

Fenebrutinib

Catalog Number: EVT-253415
CAS Number: 1434048-34-6
Molecular Formula: C37H44N8O4
Molecular Weight: 664.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenebrutinib, also known as GDC-0853, is a synthetic, small-molecule compound that acts as a highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK). [, ] BTK is a key signaling enzyme involved in the development and function of B lymphocytes, mast cells, and other immune cells. [, , ] Fenebrutinib is primarily investigated for its potential in treating autoimmune and inflammatory diseases, though it has also been explored in other areas of scientific research.

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. It received approval for treating various hematologic malignancies in 2013 []. Ibrutinib covalently binds to a cysteine residue in BTK's catalytic domain [].

Acalabrutinib

Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor approved for treating certain B-cell malignancies []. Compared to Ibrutinib, Acalabrutinib demonstrates improved selectivity for BTK, potentially leading to a more favorable safety profile [].

Zanubrutinib

Compound Description: Zanubrutinib, also known as BGB-3111, is another second-generation, irreversible BTK inhibitor clinically investigated for B-cell malignancies []. It exhibits high selectivity for BTK and demonstrates efficacy in patients with relapsed or refractory B-cell malignancies [].

Tirabrutinib

Compound Description: Tirabrutinib, also known as ONO/GS-4059, is an irreversible BTK inhibitor under investigation for treating B-cell malignancies []. It displays potent inhibition of BTK activity and has demonstrated clinical activity in patients with relapsed or refractory B-cell malignancies [].

Evobrutinib

Compound Description: Evobrutinib is an orally administered, irreversible BTK inhibitor under clinical development for treating multiple sclerosis (MS) []. It demonstrates good penetration into the central nervous system (CNS) and exhibits efficacy in reducing MS relapses [, ].

Relevance: Evobrutinib and Fenebrutinib are structurally related and both act as potent BTK inhibitors []. They differ in their clinical development focus, with Evobrutinib primarily studied for MS and Fenebrutinib for rheumatoid arthritis and lupus []. Additionally, Evobrutinib displays irreversible BTK binding, unlike Fenebrutinib [].

Tolebrutinib

Compound Description: Tolebrutinib is a covalent BTK inhibitor specifically designed for CNS penetration []. It exhibits high selectivity for BTK and demonstrates efficacy in reducing inflammatory activity in the CNS in preclinical MS models [].

Orelabrutinib

Compound Description: Orelabrutinib is an orally available, irreversible BTK inhibitor undergoing clinical trials for MS []. It demonstrates favorable CNS penetration and exhibits encouraging efficacy and safety profiles in early-stage clinical trials [, ].

RN486

Compound Description: RN486 represents a reversible BTK inhibitor [].

Relevance: RN486 shares the reversible binding mechanism with Fenebrutinib, setting them apart from the irreversible BTK inhibitors discussed []. This shared characteristic might lead to similarities in their pharmacological profiles and potential advantages in specific clinical contexts.

Remibrutinib

Compound Description: Remibrutinib is a highly selective, covalent, reversible BTK inhibitor currently in clinical trials for autoimmune disorders, particularly dermatological conditions [, ].

Rilzabrutinib

Compound Description: Rilzabrutinib is a reversible, covalent BTK inhibitor under investigation for treating pemphigus and immune thrombocytopenia [].

Relevance: Rilzabrutinib shares its reversible nature and covalent binding mechanism with Remibrutinib, distinguishing them from the other BTK inhibitors mentioned, including Fenebrutinib []. Both compounds expand the therapeutic potential of BTK inhibition in autoimmunity by targeting specific conditions like pemphigus and immune thrombocytopenia.

BMS-986142

Compound Description: BMS-986142 is a reversible BTK inhibitor. [].

Relevance: Similar to Fenebrutinib, BMS-986142 exhibits reversible binding to BTK, contrasting with the irreversible BTK inhibitors discussed []. This shared characteristic might lead to a distinct profile of activity and potentially fewer off-target effects.

Overview

Fenebrutinib is an orally available compound classified as a Bruton tyrosine kinase inhibitor. It is primarily being investigated for its therapeutic potential in treating various B-cell malignancies and autoimmune disorders. As a small molecule drug, Fenebrutinib is currently undergoing multiple Phase III clinical trials, indicating its advanced stage of development in the pharmaceutical pipeline . The compound's molecular formula is C37H44N8O4C_{37}H_{44}N_{8}O_{4} and it has been assigned the CAS Registry Number 1434048-34-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fenebrutinib involves several key steps, notably the reduction of an aromatic nitro group, which can be efficiently achieved using catalytic static mixer technology. This method allows for real-time analysis and ensures a stable and scalable process for producing the compound .

The synthesis typically begins with the formation of key intermediates through various organic reactions, including nitration, reduction, and coupling reactions. The use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential for monitoring the progress of these reactions and ensuring the purity of the final product .

Molecular Structure Analysis

Structure and Data

Fenebrutinib's molecular structure features a complex arrangement that includes multiple nitrogen atoms and a piperazine ring, contributing to its biological activity as a Bruton tyrosine kinase inhibitor. The structural formula can be represented as follows:

Molecular Structure C37H44N8O4\text{Molecular Structure }C_{37}H_{44}N_{8}O_{4}

The InChIKey for Fenebrutinib is WNEODWDFDXWOLU-QHCPKHFHSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Fenebrutinib undergoes several metabolic transformations once administered. Key metabolic pathways include hydroxylation, oxidation of primary alcohol to aldehyde, N-oxidation, and N-dealkylation. These reactions are critical for understanding both the pharmacokinetics and potential toxicological effects of Fenebrutinib .

In vitro studies have identified multiple phase I metabolites formed through these pathways, including reactive intermediates such as iminium ions and aldehydes, which may be responsible for some adverse effects observed in clinical settings . The identification of these metabolites was facilitated by using trapping agents such as potassium cyanide and glutathione during mass spectrometry analysis.

Mechanism of Action

Process and Data

Fenebrutinib exerts its therapeutic effects by irreversibly inhibiting Bruton tyrosine kinase, a crucial enzyme in B-cell receptor signaling pathways. This inhibition leads to reduced proliferation of B-cells and modulation of immune responses. The mechanism involves binding to the C481S mutation site on Bruton tyrosine kinase, which is significant in certain malignancies .

The pharmacodynamic effects include decreased cytokine release from activated microglia, highlighting its potential neuroprotective properties in autoimmune conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fenebrutinib exhibits specific physical properties that are essential for its formulation as a pharmaceutical agent. Key properties include:

  • Molecular Weight: Approximately 608.88 g/mol
  • Solubility: The solubility characteristics are critical for oral bioavailability; studies indicate moderate solubility in aqueous solutions.
  • Stability: Fenebrutinib demonstrates stability under various pH conditions but requires careful handling to avoid degradation.

Further analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to assess thermal stability and decomposition profiles .

Applications

Scientific Uses

Clinical trials continue to explore its efficacy and safety profile across different patient populations, contributing valuable data to the field of targeted therapies in oncology and immunology .

Molecular Pharmacology of Fenebrutinib

Bruton’s Tyrosine Kinase (BTK) Inhibition Mechanisms

Reversible vs. Irreversible BTK Binding Dynamics

Fenebrutinib (GDC-0853) is distinguished by its non-covalent, reversible binding to BTK, contrasting with covalent inhibitors like ibrutinib that permanently modify the Cys481 residue. This reversibility reduces off-target effects and preserves kinase selectivity. The binding kinetics allow dynamic equilibrium between bound and unbound states, enabling rapid dissociation and reducing the risk of irreversible inhibition-related toxicities. This mechanism maintains sustained BTK occupancy (>95%) during dosing intervals, as confirmed in pharmacokinetic studies [3] [7] [9].

Selectivity Profiling Against Kinase Superfamily Members

Fenebrutinib exhibits 130-fold greater selectivity for BTK compared to other kinases, as quantified by biochemical assays. In proteomic screens, it inhibited only 1 of 395 kinases at therapeutic concentrations, minimizing off-target interactions. This contrasts with covalent BTK inhibitors (e.g., tolebrutinib), which show lower selectivity due to reactive warheads targeting cysteine residues beyond BTK [3] [5] [7].

Table 1: Selectivity Profiling of BTK Inhibitors

CompoundBTK IC₅₀ (nM)Off-Target Kinases InhibitedSelectivity Ratio
Fenebrutinib0.8TEC, TXK130:1
Tolebrutinib0.5EGFR, ITK, JAK315:1
Evobrutinib1.1BMX, HER225:1

Structural Determinants of Non-Covalent BTK Interaction

Fenebrutinib’s binding relies on hydrogen bonding with BTK’s hinge region residues (Met477, Glu475) and hydrophobic packing within the ATP-binding pocket. Key interactions include:

  • π-π stacking with Phe413
  • Salt bridges with Arg132 and Arg156
  • Van der Waals contacts with Thr474

This binding mode remains effective against resistance-conferring mutations (C481S, T474S), as molecular dynamics simulations reveal stable binding (ΔG = -42.3 kcal/mol) despite cysteine substitution. The inhibitor’s flexibility accommodates conformational shifts in mutated BTK, preventing therapeutic resistance [3] [8] [9].

Dual Targeting of Adaptive and Innate Immune Pathways

Modulation of B-Cell Receptor (BCR) Signaling Cascades

Fenebrutinib disrupts BCR signaling by blocking BTK-dependent phosphorylation events. Specifically, it inhibits:

  • PLCγ2 activation, preventing IP₃-mediated calcium flux
  • NF-κB nuclear translocation, reducing survival signals
  • Akt phosphorylation, diminishing metabolic activation

This suppresses B-cell proliferation, antigen presentation, and antibody production. In relapsing MS patients, fenebrutinib reduced new gadolinium-enhancing brain lesions by 90% vs. placebo (p=0.0022), correlating with attenuated BCR-driven inflammation [7] [10].

Suppression of Myeloid Cell Activation via FcγR and TLR Pathways

Fenebrutinib crosses the blood-brain barrier to inhibit microglial BTK in the CNS. In vitro studies using human brain organoids demonstrate:

  • FcγR suppression: Blocks IgG immune complex-induced cytokine release (IL-6, TNF-α ↓ >70%) and prevents microglial clustering/neurite damage
  • TLR4/NLRP3 independence: No significant effect on TLR4-induced cytokines or myelin phagocytosis, indicating pathway specificity
  • Cholesterol metabolism modulation: Alters expression of LXR-β and ABCA1 transporters, potentially resolving neuroinflammation

Table 2: Fenebrutinib’s Effects on Microglial Pathways

PathwayKey EffectorsFenebrutinib ImpactFunctional Outcome
FcγR SignalingIL-6, MMP-9, CXCL13↓ 85%Reduced neurite damage
TLR4 SignalingIFN-β, IL-1βNo changeUnaffected pathogen response
NLRP3 InflammasomeCaspase-1, IL-18No changeUnchanged pyroptosis
Cholesterol MetabolismLXR-β, ABCA1↑ 2.1-foldEnhanced lipid efflux

This dual inhibition profile enables fenebrutinib to target compartmentalized neuroinflammation in MS by silencing B cells (adaptive immunity) and microglia (innate immunity) without impairing TLR-mediated host defense [1] [4] [5].

Properties

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.